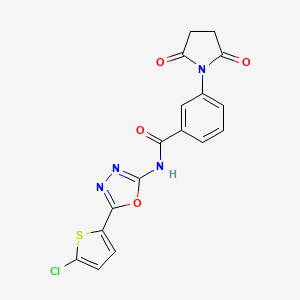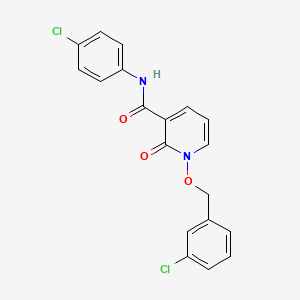
1-((3-chlorobenzyl)oxy)-N-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-chlorobenzyl)oxy)-N-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H14Cl2N2O3 and its molecular weight is 389.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Spectroscopic Investigation and Conformational Studies
Spectroscopic techniques have been employed to investigate the structural and electronic properties of dihydropyridine derivatives. A study by Fischer, Fleckenstein, and Hönes (1988) on dihydronicotinamides, which share a core structure with the compound , emphasizes the significance of absorption and fluorescence spectroscopy in understanding the effective conjugation and conformation within such molecules. This research provides foundational knowledge on the interaction between dihydropyridine and carboxamide π-systems, essential for designing compounds with specific electronic and photophysical properties (Fischer, Fleckenstein, & Hönes, 1988).
Synthesis and Biological Evaluation
The synthesis of new dihydropyridine derivatives and their biological evaluation highlight the chemical versatility and potential therapeutic applications of these compounds. Ghorbani-Vaghei et al. (2016) demonstrated the synthesis of substituted 1,4-dihydropyridines with antibacterial and antioxidant functions, suggesting the utility of these derivatives in developing novel antimicrobial and antioxidative agents. This research underscores the importance of dihydropyridine cores in medicinal chemistry, offering a pathway to new treatments (Ghorbani-Vaghei et al., 2016).
Electronic Properties and Interaction Landscapes
Investigating the electronic properties and interaction landscapes of N-(chlorophenyl)pyridinecarboxamides reveals the compound's potential in material science and electronic applications. Gallagher et al. (2022) explored the physicochemical characteristics and crystal structures of a series of these compounds, providing insights into their hydrogen bonding modes and molecular planarity. Such studies are crucial for the development of materials with specific electronic properties, opening avenues for their use in electronic devices and sensors (Gallagher et al., 2022).
Anticonvulsant Applications
Research on anticonvulsant enaminones related to the dihydropyridine structure offers insights into the therapeutic potential of these compounds in treating neurological disorders. The crystal structures and hydrogen bonding in anticonvulsant enaminones, as studied by Kubicki, Bassyouni, and Codding (2000), highlight the importance of molecular conformation in their biological activity, suggesting that similar dihydropyridine derivatives could be explored for anticonvulsant applications (Kubicki, Bassyouni, & Codding, 2000).
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-1-[(3-chlorophenyl)methoxy]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O3/c20-14-6-8-16(9-7-14)22-18(24)17-5-2-10-23(19(17)25)26-12-13-3-1-4-15(21)11-13/h1-11H,12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOQURXUDGDWDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CON2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2551336.png)

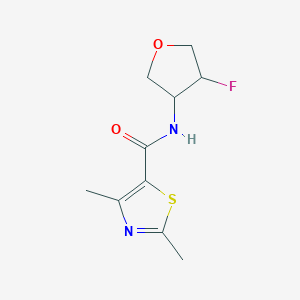

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2551341.png)
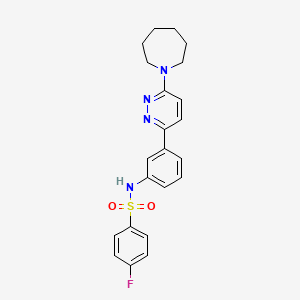

![3-[furan-2-yl-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B2551348.png)

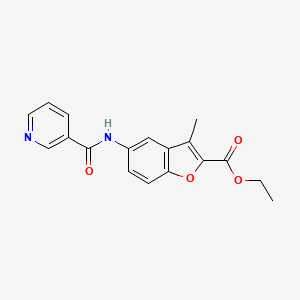
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 1-benzofuran-2-carboxylate](/img/structure/B2551353.png)

